molecular formula C16H13ClN4O2S3 B11260117 3-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

3-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

Cat. No.: B11260117
M. Wt: 425.0 g/mol
InChI Key: KYHQUXNFJDZEBH-UHFFFAOYSA-N
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Description

3-CHLORO-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of several heterocyclic systems, including thiophene, triazole, and thiazole These heterocycles are known for their significant biological and pharmacological activities

Preparation Methods

The synthesis of 3-CHLORO-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE involves multiple steps, typically starting with the preparation of the thiophene and triazole intermediates. The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The triazole ring is often formed through cyclization reactions involving hydrazine derivatives and carbonyl compounds . The final step involves the sulfonation of the benzene ring and the coupling of the intermediates under specific reaction conditions, such as the use of a base and a suitable solvent.

Mechanism of Action

The mechanism of action of 3-CHLORO-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can bind to these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other heterocyclic systems like:

3-CHLORO-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE is unique due to its combination of these heterocycles, which may result in synergistic effects and enhanced biological activity.

Properties

Molecular Formula

C16H13ClN4O2S3

Molecular Weight

425.0 g/mol

IUPAC Name

3-chloro-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C16H13ClN4O2S3/c17-11-3-1-4-13(9-11)26(22,23)18-7-6-12-10-25-16-19-15(20-21(12)16)14-5-2-8-24-14/h1-5,8-10,18H,6-7H2

InChI Key

KYHQUXNFJDZEBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4

Origin of Product

United States

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